2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfonyl)-2,7-diazaspiro[44]nonane is a spiro compound characterized by a unique structural motif where a spiro atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane can be achieved through several methods. One common approach involves the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction. This method uses unactivated substrates to generate chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess . Another method involves the condensation of lactones with appropriate sulfonyl reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spiro structure but differs in its functional groups.
Spiro[4.4]nonane-1,6-dione: Another spiro compound with a different set of substituents.
Uniqueness
2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane is unique due to its ethylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other spiro compounds .
Properties
Molecular Formula |
C9H18N2O2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-ethylsulfonyl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C9H18N2O2S/c1-2-14(12,13)11-6-4-9(8-11)3-5-10-7-9/h10H,2-8H2,1H3 |
InChI Key |
SWNODLOIRXROPT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(C1)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.